zinc diphosphate

Beschreibung

Significance in Advanced Materials Chemistry

In the realm of advanced materials chemistry, zinc dihydrogen phosphate (B84403) serves as a critical component in the development of functional materials. It is utilized as a precursor for synthesizing a range of materials, including ceramics, glasses, and ion conductors, which have potential applications in energy storage, catalysis, and sensors. smolecule.com One of the most prominent applications is in the formulation of protective coatings. marcorubber.comwikipedia.org Zinc phosphate-based coatings are widely used to prevent the corrosion of metallic surfaces, particularly steel, by forming a stable complex film that isolates the metal from oxidative elements. sjzxschem.comgoogle.com

The compound's utility extends to the creation of specialized glasses, such as optical glass, where it acts as an additive. guidechem.com Furthermore, research into zinc dihydrogen phosphate nanoparticles is opening up new frontiers. These nanoparticles exhibit unique properties like high thermal stability and biocompatibility, making them suitable for applications ranging from lubricant additives to materials for bone tissue regeneration. researchgate.net

Interdisciplinary Relevance in Inorganic and Environmental Science

The influence of zinc dihydrogen phosphate extends beyond materials science into inorganic and environmental disciplines. In inorganic chemistry, the study of its crystal structure and thermal decomposition provides fundamental insights into the behavior of phosphate compounds. researchgate.netoup.com The synthesis of different forms of zinc phosphate, such as various hydrates, is a subject of ongoing research, with the reaction conditions like pH, temperature, and precursor concentrations playing a crucial role in the final product's properties. researchgate.netgoogle.com

From an environmental perspective, zinc dihydrogen phosphate has shown potential as a sorbent material for the removal of phosphate from wastewater. smolecule.com This is particularly relevant in addressing eutrophication, a significant environmental issue caused by excessive phosphate levels in water bodies. smolecule.com Additionally, its role as a micronutrient fertilizer is being explored in agricultural science, where it could provide essential zinc and phosphorus to plants. smolecule.com

Evolution of Research Perspectives on Zinc Phosphates

Historically, one of the earliest and most well-documented applications of zinc phosphate chemistry is in dentistry. numberanalytics.comslideshare.net Zinc phosphate cement, first introduced in the late 19th century, became a standard material for luting crowns and bridges. numberanalytics.comnumberanalytics.comnih.gov While initially valued for its mechanical strength, research over the years has led to the development of new dental cements with improved properties like better adhesion and biocompatibility. numberanalytics.comrjor.ro

Modern research has significantly broadened the scope of zinc phosphate applications. The focus has shifted towards leveraging its properties at the nanoscale. researchgate.net Scientists are investigating the use of zinc dihydrogen phosphate nanoparticles in advanced applications such as drug delivery systems. smolecule.com The evolution of analytical techniques has also allowed for a deeper understanding of the material's behavior under extreme conditions, such as high pressure, which is relevant for applications in tribology. aip.org This ongoing research continues to uncover new potential uses for this versatile compound, from enhancing the performance of lithium-ion batteries to developing novel biomimetic materials. nih.govresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Zinc Dihydrogen Phosphate

| Property | Value | Source(s) |

| Chemical Formula | Zn(H₂PO₄)₂ | ontosight.ai |

| Molar Mass | 259.38 g/mol | biosynth.com |

| Appearance | White crystalline solid/powder | ontosight.aibiosynth.comchembk.com |

| Water Solubility | Highly soluble | ontosight.aichembk.com |

| Decomposition Temperature | Starts to decompose at 100 °C | hasinotech.com |

| CAS Number | 13598-37-3 | biosynth.com |

Table 2: Key Applications of Zinc Dihydrogen Phosphate

| Application Area | Specific Use | Source(s) |

| Advanced Materials | Corrosion inhibitor in coatings | ontosight.aimarcorubber.comsjzxschem.com |

| Precursor for ceramics and glasses | smolecule.com | |

| Additive for optical glass | guidechem.com | |

| Environmental Science | Phosphate removal from wastewater | smolecule.com |

| Micronutrient fertilizer | smolecule.com | |

| Dentistry | Component of dental cements | numberanalytics.comslideshare.netrjor.ro |

| Other Industries | Flame retardant | chembk.com |

| Analytical reagent | chemicalbook.commedchemexpress.com |

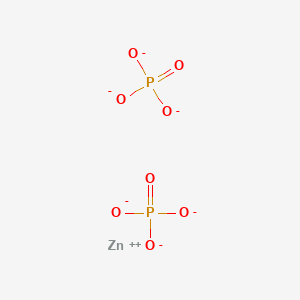

Structure

2D Structure

Eigenschaften

IUPAC Name |

zinc;diphosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXMOUUKFMDYLM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8P2Zn-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-37-3 | |

| Record name | Phosphoric acid, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Structural Characterization and Elucidation of Zinc Dihydrogen Phosphate Compounds

Crystallographic Analysis

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms within the crystal lattice of zinc dihydrogen phosphate (B84403). Both single-crystal and powder X-ray diffraction methods provide complementary information regarding its structure and phase purity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c smolecule.com |

| Unit Cell Parameter (a) | 8.603(2) Å smolecule.com |

| Unit Cell Parameter (b) | 13.529(2) Å smolecule.com |

| Unit Cell Parameter (c) | 10.880(1) Å smolecule.com |

| Unit Cell Angle (β) | 94.9(1)° smolecule.com |

| Unit Cell Volume | 1261.6(1) ų smolecule.com |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

The analysis involves comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD). mdpi.com The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline structure, while broad halos indicate the presence of amorphous material. austinpublishinggroup.com Quantitative phase analysis can be performed using methods such as Rietveld refinement to determine the relative amounts of different crystalline phases in a mixture. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interactions of electromagnetic radiation with zinc dihydrogen phosphate, providing detailed information about its molecular vibrations and the chemical environments of specific nuclei.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. The resulting spectrum provides a "vibrational fingerprint" of the compound, identifying the functional groups present. In zinc dihydrogen phosphate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the dihydrogen phosphate (H₂PO₄⁻) ion and water molecules, if present in hydrated forms.

The primary vibrational modes observed include:

O-H Stretching: Broad bands in the high-frequency region (typically 3000-3600 cm⁻¹) are attributed to the stretching vibrations of O-H groups in the H₂PO₄⁻ ions and water of hydration.

P=O and P-O Stretching: The region from approximately 900 to 1200 cm⁻¹ contains a complex set of strong absorption bands due to the symmetric and antisymmetric stretching vibrations of the PO₄ tetrahedron. researchgate.netresearchgate.net

P-OH Bending: Bending vibrations involving the P-O-H groups are also found in the mid-frequency range.

O-P-O Bending: The lower frequency region, typically between 500 and 650 cm⁻¹, exhibits bands corresponding to the bending or deformation modes of the O-P-O linkages within the phosphate group. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3000 - 3600 | O-H Stretching (H₂O and P-OH) |

| ~1640 | O-H Bending (H₂O) researchgate.net |

| 900 - 1200 | PO₄³⁻ Group Stretching Vibrations researchgate.netresearchgate.net |

| 500 - 650 | O-P-O Bending (Deformation) Modes researchgate.net |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides valuable structural information. The Raman spectrum of zinc dihydrogen phosphate shows distinct peaks corresponding to the vibrational modes of the H₂PO₄⁻ anion.

Key features in the Raman spectrum include:

PO₄ Stretching Modes: Intense peaks are observed in the 800-1200 cm⁻¹ region. A very strong band often appears around 965 cm⁻¹, which is assigned to the symmetric stretching (ν₁) mode of the P-O bonds. researchgate.net Other bands in this region correspond to the antisymmetric stretching (ν₃) modes. researchgate.net

PO₄ Bending Modes: The lower frequency region contains peaks from the symmetric (ν₂) and antisymmetric (ν₄) bending modes of the phosphate tetrahedron. researchgate.net For instance, peaks around 420, 566, and 634 cm⁻¹ have been attributed to bending vibrations of the PO₄ network. researchgate.net

Lattice Modes: At very low frequencies (typically below 300 cm⁻¹), peaks corresponding to lattice vibrations, such as the translational and rotational motions of the ZnO₄ and PO₄ units, can be observed.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~965 | Symmetric Stretching (ν₁) of PO₄ researchgate.net |

| ~1008, ~1048, ~1157, ~1176 | Antisymmetric Stretching (ν₃) of PO₄ researchgate.net |

| ~420, ~566, ~634 | Bending Vibrations (ν₂, ν₄) of PO₄ Network researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Phosphorus Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For phosphate compounds, ³¹P NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.comdtic.mil

In the solid state, ³¹P Magic Angle Spinning (MAS) NMR would be used to characterize zinc dihydrogen phosphate. Since all phosphorus atoms in the H₂PO₄⁻ anions are chemically equivalent within the crystal structure, the ³¹P NMR spectrum is expected to show a single, sharp resonance. The precise chemical shift of this peak provides information about the electronic environment and coordination of the phosphorus atom. Any structural disorder, presence of different phosphate phases, or impurities would lead to the appearance of additional peaks or broadening of the main signal. researchgate.net

While ³¹P NMR is widely applied to characterize complex phosphate glasses and organophosphorus compounds, the spectrum for a simple, pure crystalline material like zinc dihydrogen phosphate serves primarily as a confirmation of the single phosphorus environment and high phase purity. oxinst.comdtic.milresearchgate.net The chemical shift is reported in parts per million (ppm) relative to a standard, typically 85% phosphoric acid. slideshare.net

Microscopic and Morphological Investigations

The microscopic and morphological characteristics of zinc dihydrogen phosphate compounds are critical to understanding their physical and chemical properties. Electron microscopy techniques are powerful tools for visualizing the surface features, particle size and shape, and internal structure at high resolution.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of zinc dihydrogen phosphate. SEM analysis reveals that the crystal habit and particle architecture are highly dependent on the synthesis conditions. Under standard precipitation conditions, zinc dihydrogen phosphate typically forms plate-like or needle-like crystals with well-defined faces smolecule.com. The morphology can be controlled by factors such as temperature, pH, and the concentration of reactants smolecule.com.

For instance, zinc phosphate hydrate (hopeite) thin films electrodeposited on stainless steel substrates have been shown to possess distinct crystal structures depending on the concentration of the precursors in the solution researchgate.net. Similarly, studies on pure and calcium-doped zinc hydrogen phosphate (ZnHPO₄) have utilized SEM to examine the surface morphology of the powdered samples, revealing different habits and morphologies, including diamond and X-shaped crystals inoe.ro. The use of different phosphating processes on steel can also result in zinc phosphate layers with varying crystal structures and morphologies, which can be clearly visualized using SEM researchgate.netthermofisher.com.

Rapid precipitation tends to lead to smaller, more irregular particles, whereas slower crystallization at elevated temperatures can produce larger and more perfect crystals smolecule.com. In the synthesis of nano-sized zinc phosphate powders, SEM analysis has distinguished between the plate-like structure of conventionally synthesized particles and the hexagonal-type structure of those synthesized using a sonochemical-assisted method austinpublishinggroup.com.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the investigation of the nanoscale structure, particle size, and dispersion of zinc dihydrogen phosphate. TEM studies have been instrumental in characterizing nano-sized zinc phosphate materials. For example, nanoparticle zinc phosphate dihydrate synthesized via a solid-state reaction at room temperature was shown to have a spherical shape with a particle size between 40–50 nm researchgate.net. Another study reported the synthesis of surface-modified zinc phosphate nanocrystals with good dispersion and a particle size of 30–35 nm, as confirmed by TEM images scirp.org.

TEM, in conjunction with Energy Dispersive X-ray (EDX) analysis, has been used to study hydrothermally grown zinc phosphate hydrate films. These analyses confirmed the lamellar structure of flattened prismatic crystals wisconsin.edu. TEM is also employed to verify the morphology and particle size of nanoemulsions containing phosphate compounds, confirming the formation of spherical droplets mdpi.com.

Electron Diffraction for Crystal Orientation

Electron diffraction is a technique often used in conjunction with TEM to determine the crystal structure and orientation of materials. However, obtaining reliable electron diffraction patterns for certain zinc phosphate compounds can be challenging. In some studies on zinc phosphate hydrate films, electron-selected area diffraction patterns could not be obtained reliably due to a partial loss of the structural integrity of the samples when imaged with a high-energy electron beam wisconsin.edu. This indicates that the material can be sensitive to the electron beam, which can complicate the determination of crystal orientation using this method. Despite these challenges, electron diffraction remains a potentially valuable tool for the crystallographic analysis of more stable forms of zinc dihydrogen phosphate.

Thermal Analysis for Decomposition and Phase Transitions

Thermal analysis techniques are essential for understanding the thermal stability, decomposition pathways, and phase transitions of zinc dihydrogen phosphate compounds. By monitoring changes in mass and heat flow as a function of temperature, detailed information about the material's behavior upon heating can be obtained.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For hydrated zinc phosphate compounds, TGA is particularly useful for studying dehydration processes.

The thermal decomposition of pure zinc hydrogen phosphate (ZnHPO₄) occurs in two main steps. The first stage involves the loss of water of hydration to become anhydrous, and the second stage corresponds to the conversion of the anhydrous form into pyrophosphate inoe.ro. A study on pure ZnHPO₄ crystals showed a weight loss of 19.09% between 76°C and 210°C, followed by a 6.46% weight loss between 211°C and 315°C inoe.ro.

Similarly, zinc phosphate coatings on steel exhibit dehydration upon heating. TGA of a thick zinc phosphate coating showed a slow decrease in sample weight starting around 110°C, with a total weight loss of approximately 5% in the range of 110°C to 150°C, and reaching about 12% by 400°C srce.hr. Zinc-calcium phosphate coatings showed a steeper weight loss of about 6% between 100°C and 150°C srce.hr.

The thermal stability of zinc phosphate tetrahydrate has been shown to begin decreasing at an onset temperature of 95°C nih.gov. The dehydration proceeds in stages, forming Zn₃(PO₄)₂·2H₂O by 145°C and Zn₃(PO₄)₂·H₂O by 195°C, before eventually becoming the anhydrous phase nih.gov. Solvothermally synthesized hopeite (a form of zinc phosphate) also displays a two-step dehydration behavior in TGA .

Table 1: TGA Data for Zinc Phosphate Compounds

| Compound | Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

|---|---|---|---|

| Pure ZnHPO₄ | 76 - 210 | 19.09 | Dehydration (Formation of anhydrous ZnHPO₄) |

| Pure ZnHPO₄ | 211 - 315 | 6.46 | Conversion to pyrophosphate |

| Thick Zinc Phosphate Coating | 110 - 150 | ~5 | Dehydration |

| Thick Zinc Phosphate Coating | 150 - 400 | ~7 | Further dehydration |

| Zinc-Calcium Phosphate Coating | 100 - 150 | ~6 | Dehydration |

| Zinc Phosphate Tetrahydrate | 95 - 145 | N/A (2H₂O lost) | Formation of Zn₃(PO₄)₂·2H₂O |

| Zinc Phosphate Tetrahydrate | 145 - 195 | N/A (1H₂O lost) | Formation of Zn₃(PO₄)₂·H₂O |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the temperature and heat flow associated with transitions in a material as a function of temperature. These techniques are highly sensitive to phase transitions, such as melting, crystallization, and solid-state transformations, as well as chemical reactions like decomposition.

For pure ZnHPO₄, DTA curves show well-defined endothermic and exothermic peaks corresponding to each stage of decomposition inoe.ro. An irreversible endothermic transition is observed at 123°C, indicating the melting point of the crystal, and another at 297°C inoe.ro. The thermal stability of materials can be enhanced by doping; for instance, calcium-doped ZnHPO₄ is thermally stable up to 92°C, compared to 76°C for the pure form inoe.ro.

In the study of zinc phosphate coatings, DTA revealed an endothermic peak between approximately 110°C and 180°C, with a minimum at 150°C, which is attributed to the partial dehydration of hopeite srce.hr. Further smaller concave peaks are observed at higher temperatures, indicating subsequent thermal events srce.hr.

DSC has been used to investigate the thermodynamic interrelation between different polymorphs of zinc phosphate tetrahydrates nih.gov. It is also a key technique for studying the kinetics and thermodynamics of the three distinct dehydration reactions of zinc phosphate hydrate (Zn₃(PO₄)₂·4H₂O) as it decomposes to the anhydrous form researchgate.net. Additionally, DSC is utilized to determine the glass transition phenomenon in zinc phosphate glasses unesp.brresearchgate.net.

Table 2: DTA/DSC Data for Zinc Phosphate Compounds

| Compound | Peak Temperature (°C) | Transition Type | Observation |

|---|---|---|---|

| Pure ZnHPO₄ | 123 | Endothermic | Melting point |

| Pure ZnHPO₄ | 297 | Endothermic | Decomposition |

| Ca-doped ZnHPO₄ | 240 | Endothermic | Decomposition |

| Ca-doped ZnHPO₄ | 571 | Endothermic | Decomposition |

| Thick Zinc Phosphate Coating (Hopeite) | ~150 (minimum) | Endothermic | Partial dehydration |

Theoretical and Computational Investigations of Zinc Dihydrogen Phosphate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the bonding, electronic properties, and charge distribution within zinc-containing phosphate (B84403) systems. While specific DFT studies focusing solely on zinc dihydrogen phosphate are not extensively available in the public domain, research on related zinc phosphate compounds and complexes provides a strong basis for understanding its electronic characteristics.

The electronic configuration of the zinc atom is [Ar] 3d¹⁰ 4s². arxiv.orgyoutube.comnih.gov In compounds, zinc typically exists as the Zn²⁺ ion, having lost its two 4s electrons, resulting in a completely filled 3d shell. arxiv.org This stable electronic configuration influences the bonding and geometry of its compounds.

In zinc phosphate systems, the bonding is characterized by both ionic and covalent interactions. The interaction between the Zn²⁺ cation and the dihydrogen phosphate [H₂PO₄]⁻ anion is primarily ionic. However, within the dihydrogen phosphate anion, the phosphorus and oxygen atoms are linked by strong covalent bonds. DFT calculations on similar systems, such as zinc phosphate glasses and zinc-Schiff base complexes, help in elucidating the nature of these bonds. rsc.org For instance, Natural Bond Orbital (NBO) analysis in zinc complexes demonstrates charge transfer from the lone pairs of oxygen atoms to the Zn(II) centers, indicating a degree of covalent character in the Zn-O bond. rsc.org

DFT can also be used to calculate the distribution of electron density, which helps in identifying the electrophilic and nucleophilic sites within the molecule. Studies on the interaction of zinc ions with phosphate chains have shown that the phosphate groups act as nucleophiles, donating electrons, while the zinc ion is an electrophile, accepting electrons. bohrium.com This charge transfer is fundamental to the formation and stability of zinc phosphate compounds.

Table 1: Calculated Electronic Properties of a Model Zinc Phosphate System

| Property | Calculated Value | Method/Basis Set | Reference System |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311G | Phosphate Chain |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311G | Phosphate Chain |

| Energy Gap (ΔE) | 6.7 eV | DFT/B3LYP/6-311G | Phosphate Chain |

| Zn-O Bond Distance | ~2.0 Å | DFT/B3LYP/6-311++G(d,p) | Zinc-Amino Acid Complex |

This table presents representative data from DFT calculations on related phosphate and zinc-containing systems to illustrate the types of electronic properties that can be determined.

Molecular Modeling of Crystal Structures and Polymorphism

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For zinc dihydrogen phosphate, these methods are crucial for understanding its crystal structure and exploring the possibility of different polymorphic forms.

Computational polymorph prediction is a powerful tool in materials science that can identify potential stable or metastable crystal structures of a compound. researchgate.netd-nb.info This process typically involves generating a large number of candidate crystal structures and then ranking them based on their calculated lattice energies using methods like DFT. researchgate.net Although specific polymorph prediction studies for zinc dihydrogen phosphate were not found, the general methodology is well-established. Such studies would be invaluable in understanding the solid-state landscape of this compound and could guide experimental efforts to synthesize new crystalline forms with potentially different physical and chemical properties.

Table 2: Crystallographic Data for a Related Zinc Phosphate Compound

| Compound | Crystal System | Space Group | Lattice Parameters |

| Zinc Hydrogen Phosphate (ZnHPO₄) | Orthorhombic | Pnma | a = 10.59 Å, b = 18.25 Å, c = 5.02 Å |

This table provides experimental crystallographic data for a closely related compound to illustrate the type of structural information obtained. youtube.com

Simulation of Spectroscopic Properties for Experimental Validation

Computational spectroscopy is a vital area of theoretical chemistry that involves the simulation of various types of spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), from first principles. These simulations are instrumental for the interpretation of experimental spectra and the structural elucidation of compounds like zinc dihydrogen phosphate.

Infrared (IR) Spectroscopy: Experimental Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize zinc phosphate compounds. The FTIR spectra of zinc phosphates typically show characteristic absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) groups and, if present, water molecules. researchgate.net For instance, the asymmetric stretching vibrations of the PO₄³⁻ group are observed in the 940-1270 cm⁻¹ region. bohrium.com Computational methods, particularly DFT, can calculate the vibrational frequencies and intensities of a molecule, allowing for the generation of a theoretical IR spectrum. By comparing the simulated spectrum with the experimental one, researchers can validate the proposed molecular structure and assign the observed vibrational bands to specific atomic motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a powerful technique for probing the local environment of specific nuclei. For zinc dihydrogen phosphate, ³¹P and ¹H are the most relevant nuclei. Experimental ³¹P solid-state NMR has been used to differentiate between monohydrogen and dihydrogen phosphate species in noncrystalline zinc phosphate. researchgate.net Computational methods can predict NMR chemical shifts and coupling constants. These calculations are highly sensitive to the local geometry and electronic structure around the nucleus, making them an excellent tool for validating crystal structures and understanding the details of chemical bonding.

While specific computational spectroscopic studies for zinc dihydrogen phosphate were not identified in the search, the general applicability of these methods to phosphate-containing materials is well-documented.

Table 3: Typical Experimental Vibrational Frequencies for Zinc Phosphate Systems

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretching (water) | 3300 - 3400 |

| H₂O Bending | ~1639 |

| P-O-H Bending | - |

| PO₄³⁻ Asymmetric Stretching | 940 - 1270 |

| PO₄³⁻ Symmetric Stretching | ~970 |

| PO₄³⁻ Bending | 389 - 690 |

This table is based on experimental FTIR and Raman data for various zinc phosphate compounds and serves as a reference for expected vibrational modes. bohrium.comresearchgate.net

Computational Studies on Reaction Energetics and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energetics of reactants, products, and transition states. For zinc dihydrogen phosphate, this includes understanding its formation, hydrolysis, and other chemical transformations.

DFT calculations can be used to determine the thermodynamics of a reaction, such as the enthalpy and Gibbs free energy of formation. For instance, the heat of formation for various zinc complexes has been calculated using different levels of theory and compared with experimental values. nih.gov Such studies provide insights into the stability of these compounds.

Furthermore, computational methods can map out the potential energy surface of a reaction, allowing for the identification of transition states. The transition state is a critical point on the reaction pathway that determines the activation energy and, consequently, the reaction rate. While specific studies on the transition states involved in the formation of zinc dihydrogen phosphate were not found, DFT has been successfully applied to study the hydrolysis of zinc-catalyzed phosphate esters. researchgate.net These studies have identified both concerted and stepwise reaction mechanisms and calculated the corresponding reaction barriers. researchgate.net

Theoretical investigations into the formation of zinc phosphate coatings have also utilized DFT to support proposed reaction mechanisms. For example, thermodynamic calculations have been used to assess the favorability of different deprotonation steps of phosphoric acid in the presence of zinc ions.

Table 4: Calculated Activation Energy for a Related Reaction

| Reaction | Mechanism | Activation Energy (kcal/mol) | Computational Method |

| BNPP Hydrolysis (catalyzed by a Zn(II) complex) | Concerted | 18.1 | DFT |

| BNPP Hydrolysis (catalyzed by a Zn(II) complex) | Stepwise | Higher than concerted | DFT |

This table shows calculated activation energies for the hydrolysis of a phosphate ester catalyzed by a zinc complex, illustrating the application of computational methods to reaction energetics. researchgate.net

Advanced Research Applications of Zinc Dihydrogen Phosphate Based Materials

Innovations in Materials Science and Engineering

Zinc dihydrogen phosphate (B84403) [Zn(H₂PO₄)₂] serves as a versatile compound in advanced materials science, underpinning innovations across a spectrum of applications. Its utility stems from its role as a precursor in the synthesis of various functional materials and its intrinsic properties that lend themselves to the development of high-performance coatings and nanomaterials. Researchers are actively exploring its potential to create materials with tailored functionalities for use in ceramics, protective coatings, and biomedical applications.

Precursors for Functional Ceramics, Glasses, and Ion Conductors

Zinc dihydrogen phosphate is a key precursor in the synthesis of specialized zinc phosphate-based glasses. These glasses are noted for their unique physical characteristics, including low melting points and high coefficients of thermal expansion nih.gov. The manufacturing process can involve forming an aqueous slurry by mixing phosphoric acid with a zinc compound, which is then heated to produce a molten phosphate glass fau.de. The properties of the resulting glass, such as durability and resistance to crystallization, can be enhanced by the formation of P-O-Zn bonds within the glass matrix researchgate.net.

In the realm of functional ceramics, while direct synthesis of piezoelectric or ferroelectric ceramics like PZT or BaTiO₃ from zinc dihydrogen phosphate is not extensively documented in current research, its role in creating bioceramics is well-established. For instance, zinc-containing tricalcium phosphate (Zn-TCP) ceramics, derived biomimetically, have shown significant promise in bone tissue engineering rroij.com. These bioceramics leverage the biological role of zinc to stimulate bone formation rroij.com.

Furthermore, zinc phosphate-based materials are being investigated as ion conductors. Specifically, certain one-dimensional zinc phosphate structures have demonstrated notable proton conductivity, especially in an anhydrous glassy state researchgate.netfinishing.com. This property is crucial for the development of solid-state electrolytes for potential use in fuel cells and other electrochemical devices researchgate.netfinishing.com. Research into these materials focuses on creating extensive hydrogen bond networks to facilitate efficient proton transport finishing.comnih.gov.

Nanomaterial Development for Enhanced Material Performance

The synthesis of zinc phosphate nanoparticles (ZnPNPs) has garnered significant attention due to their unique properties, which include high thermal stability, low solubility in corrosive media, biocompatibility, and non-toxicity nih.govresearchgate.netresearchgate.net. These characteristics make them suitable for a wide range of applications, from anti-corrosion pigments to biomedical uses like drug delivery and tissue engineering nih.govresearchgate.nettandfonline.com.

Various methods have been developed for the synthesis of ZnPNPs, including precipitation, sol-gel, hydrothermal, and solid-state reactions researchgate.net. The morphology and particle size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as pH, temperature, and the choice of precursors researchgate.net. For instance, researchers have successfully synthesized ZnPNPs with average crystallite sizes between 30-40 nm ipme.ru. The performance of materials can be significantly enhanced by incorporating these nanoparticles. In coatings, for example, nano-sized zinc phosphate provides superior corrosion protection compared to its bulk counterpart researchgate.net. The development of polymer-modified ZnPNPs is also being explored to improve properties like colloidal stability and to allow for further functionalization for targeted applications researchgate.net.

| Synthesis Method | Precursors | Resulting Nanoparticle Characteristics | Reference |

| Precipitation | Zinc Acetate, Phosphoric Acid | Monoclinic structure, average grain size ~15 nm | researchgate.net |

| Solid-State Reaction | Na₃PO₄·12H₂O, ZnSO₄·7H₂O | Spherical shape, particle size 40–50 nm | researchgate.net |

| Ultrasonic-Template-Microwave (UTM) | - | Good dispersion, particle size 30–35 nm | scirp.org |

| Biological Synthesis | Aspergillus fumigatus secretions | Nanosheet morphology | nih.gov |

Corrosion Protection Coatings: Research on Mechanisms and Optimization

Zinc phosphate is a widely used non-toxic, anti-corrosive pigment in protective coatings ipme.runih.gov. Its effectiveness stems from several mechanisms that contribute to the prevention of corrosion on metal substrates. When incorporated into a coating, zinc phosphate can enhance the adhesion of the paint film and act as a barrier to corrosive elements researchgate.netnih.gov. The primary anti-corrosion mechanism involves the slow dissolution of zinc phosphate, which leads to the passivation of the metal surface mdpi.com.

Research has shown that zinc phosphate interacts with the metal surface to form a stable protective layer. In the presence of a corrosive medium, it can react with iron to create stable iron phosphates, which inhibit the anodic corrosion process researchgate.net. Furthermore, zinc phosphate can form complexes with the carboxyl and hydroxyl groups within the coating's binder, strengthening the coating's adhesion to the metal substrate mdpi.comresearchgate.net. This interaction helps to prevent the lateral diffusion of corrosive media at the coating/metal interface researchgate.net. The optimization of these coatings often involves the use of nano-sized zinc phosphate, which has demonstrated enhanced anti-corrosion performance researchgate.net.

Phosphating is a chemical conversion process that transforms a metal surface into a non-metallic, polycrystalline coating, providing an excellent base for painting and enhancing corrosion resistance nih.govthno.org. Zinc dihydrogen phosphate is a key compound in these phosphating baths thno.org. The process is electrochemical in nature; when a steel surface comes into contact with the acidic phosphate solution, an electrochemical reaction occurs, leading to the precipitation of a layer of metal-phosphate crystals on the surface thno.org.

In tri-cationic phosphating baths, which are commonly used in the automotive industry, zinc is combined with other cations like nickel and manganese finishing.commdpi.comhaertha.de. This combination results in a more robust and corrosion-resistant phosphate layer compared to traditional single-cation zinc phosphating finishing.commdpi.com. The inclusion of nickel and manganese modifies the crystal structure of the phosphate coating, leading to a finer, more compact layer with improved adhesion and durability mdpi.comresearchgate.net. These tri-cationic coatings provide superior resistance to alkaline environments and serve as an excellent foundation for subsequent paint layers nih.govmdpi.com.

| Cation | Role in Tri-Cationic Phosphating | Reference |

| Zinc (Zn²⁺) | Primary component for forming the phosphate conversion layer, improves paint adhesion. | finishing.com |

| Nickel (Ni²⁺) | Enhances corrosion protection and resistance to alkaline environments. | finishing.comresearchgate.net |

| Manganese (Mn²⁺) | Improves wear resistance and contributes to a more uniform coating. | finishing.com |

Zinc phosphate is a leading environmentally friendly, non-toxic anti-corrosion pigment, largely replacing traditional lead and chromate-based pigments nih.govresearchgate.net. It functions as an active corrosion inhibitor within paint formulations researchgate.net. The protective mechanism of zinc phosphate pigments is multifaceted. One key aspect is the formation of a protective film on the metal surface cdmf.org.br. The phosphate ions can be donated to the substrate, contributing to anodic passivation cdmf.org.br.

Biomimetic Mineralization Studies for Engineered Materials

Biomimetic mineralization is a process that mimics natural biological processes to create advanced materials with controlled structures and properties researchgate.net. In the context of zinc phosphate, this approach is being explored for the development of engineered materials, particularly for biomedical applications such as bone regeneration rroij.comtandfonline.com. This process often involves using biological templates or specific environmental conditions to guide the crystallization of zinc phosphate into desired morphologies researchgate.net.

For example, researchers have successfully used microorganisms like algae to generate zinc-phosphate-based nanomaterials with well-defined shapes, such as nanoneedles researchgate.net. This is achieved by leveraging the natural detoxification mechanisms of the organisms researchgate.net. In tissue engineering, biomimetic zinc-containing tricalcium phosphate (Zn-TCP) scaffolds are being developed to mimic the composition and structure of natural bone rroij.comtandfonline.com. These scaffolds have been shown to promote the growth and differentiation of bone cells, indicating their potential for treating bone defects rroij.comtandfonline.com. The incorporation of zinc is crucial, as it is known to stimulate bone formation rroij.com. These studies highlight the potential of biomimetic mineralization to create functional, biocompatible materials for a variety of advanced applications researchgate.nettandfonline.com.

Luminescent Host Materials for Optoelectronic Applications

Zinc phosphate-based materials are emerging as versatile hosts for luminescent centers in the development of advanced optoelectronic devices. Research has demonstrated their potential in various applications, from light-emitting diodes (LEDs) to specialized optical filters. Polycrystalline films of layered zinc phosphate hydrate, for instance, have been produced using low-temperature hydrothermal fabrication methods. researchgate.netwisconsin.edu These films, despite containing structural water, are crystalline, chemically stable, and electrically conductive. researchgate.netwisconsin.edu Their photoluminescence spectrum at room temperature shows a strong, narrow ultraviolet (UV) band with peaks around 377 and 383 nm, exhibiting a high UV-to-visible peak emission intensity ratio of approximately 5.3. researchgate.netwisconsin.edu

Zinc phosphate glasses are another area of significant interest. These glasses are considered for a range of technological applications, including optical lenses and energy laser systems. materialsciencetech.com When doped with transition metal oxides, they exhibit properties suitable for various optical devices. materialsciencetech.com For example, a novel zinc phosphate-tellurite glass has been investigated for its magneto-optical properties, showing promise as a Faraday rotator for wavelengths over 600 nm. mdpi.com Similarly, phosphate glass systems with compositions like 50P₂O₅–30ZnO–20NiO have been shown to act as narrow bandpass optical absorption filters, with specific transmission bands in the UV and red regions of the spectrum. researchgate.net

Metal-Organic Frameworks (MOFs) based on zinc diphosphonate systems have also been synthesized, exhibiting both fluorescence and long-afterglow phosphorescence. mdpi.com By incorporating specific organic linkers, researchers have created mixed crystals that show blue and green phosphorescence emissions with lifetimes extending up to 201.0 ms. mdpi.com The luminescent properties of these materials are critical for their application in next-generation lighting and display technologies.

Table 1: Photoluminescent Properties of Zinc Phosphate-Based Materials

| Material Type | Composition | Excitation Wavelength (nm) | Emission Peaks (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Layered Polycrystalline Film | Zinc Phosphate Hydrate | Not Specified | ≈377, ≈383 | High-intensity, narrow UV emission; UV-to-visible intensity ratio of ≈5.3. researchgate.netwisconsin.edu | researchgate.netwisconsin.edu |

| Phosphate Glass | 50P₂O₅–30ZnO–20NiO | Not Specified | Transmission bands centered at 350 and 650 | Acts as a narrow bandpass optical absorption filter. researchgate.net | researchgate.net |

| Metal-Organic Framework | [Zn₄(HEDP)₂(TIMB)]·H₂O | Not Specified | Blue and Green Phosphorescence | Exhibits long-afterglow phosphorescence with lifetimes up to 201.0 ms. mdpi.com | mdpi.com |

Research on Zinc Phosphate as a Component in Dental Material Science (focus on material properties)

Zinc phosphate cement is one of the oldest luting cements in dentistry and serves as a benchmark for newer materials. slideshare.net It is typically supplied as a powder and a liquid. dentaleducationhub.com The powder primarily consists of zinc oxide (ZnO) with additions of magnesium oxide (MgO), while the liquid is an aqueous solution of phosphoric acid (H₃PO₄), water, and buffering agents like aluminum phosphate. slideshare.netdentaleducationhub.com

The setting reaction is an exothermic acid-base reaction between the zinc oxide powder and phosphoric acid, which forms a cored structure of unreacted zinc oxide particles embedded in a matrix of insoluble, amorphous zinc aluminophosphate gel. slideshare.netdentaleducationhub.compocketdentistry.com The initial pH of the freshly mixed cement is highly acidic, around 2, but it neutralizes to a pH of about 5.5 after 24 hours. dentaltix.com This initial acidity can cause pulpal irritation, particularly in young patients with open dentinal tubules. dentaleducationhub.com

Mechanically, zinc phosphate cement exhibits high compressive strength, reaching up to 104 MPa, but has a relatively low tensile strength of around 5.5 MPa. dentaltix.com Its modulus of elasticity is approximately 13.7 GPa. dentaltix.com The material does not chemically bond to the tooth structure; its retention is achieved through mechanical interlocking. dentaleducationhub.com It is also characterized by low thermal conductivity, making it a good thermal insulator when used as a base under metallic restorations. dentaleducationhub.com However, it has a relatively high solubility in oral fluids, particularly in acidic environments, which can limit its long-term durability. dentaltix.comrjor.ro

Table 2: Material Properties of Zinc Phosphate Dental Cement

| Property | Typical Value/Characteristic | Reference |

|---|---|---|

| Composition | Powder: Zinc Oxide (90.2%), Magnesium Oxide (8.2%), Other Oxides (1.6%). Liquid: Phosphoric Acid (38.2%), Water (36.0%), Aluminum Phosphate (16.2%), Aluminum (2.5%), Zinc (7.1%). | slideshare.net |

| Setting Reaction | Acid-base reaction forming a zinc aluminophosphate gel matrix around unreacted zinc oxide cores. slideshare.net | slideshare.net |

| Setting Time | 2.5 to 8 minutes. dentaltix.com | dentaltix.com |

| Compressive Strength | ~103.5 - 104 MPa. slideshare.netdentaltix.com | slideshare.netdentaltix.com |

| Tensile Strength | ~5.5 MPa. slideshare.netdentaltix.com | slideshare.netdentaltix.com |

| Modulus of Elasticity | ~13.5 - 13.7 GPa. slideshare.netdentaltix.com | slideshare.netdentaltix.com |

| Adhesion | Mechanical interlocking; no chemical bond to tooth structure. dentaleducationhub.com | dentaleducationhub.com |

| Solubility | 0.06%; considered to have high solubility in acidic oral environments. slideshare.netrjor.ro | slideshare.netrjor.ro |

| pH | Initially acidic (pH ≈ 2), rising to ~5.5 after 24 hours. dentaltix.com | dentaltix.com |

| Thermal Properties | Good thermal insulator. dentaleducationhub.com | dentaleducationhub.com |

Environmental Remediation Technologies

Adsorbent Materials for Phosphate Removal from Aqueous Systems (e.g., Wastewater Treatment)

The removal and recovery of phosphate from wastewater are critical for preventing eutrophication in surface waters and addressing phosphorus scarcity. rsc.orgrsc.org Zinc-based materials have been extensively researched as effective adsorbents for this purpose. Materials such as zinc oxide (ZnO) and layered zinc hydroxide (B78521) (LZH) have demonstrated significant potential. rsc.orgijcrt.org

Studies using zinc oxide have shown effective phosphate adsorption, with optimal conditions identified at a pH of 5 and a contact time of 15 minutes. ijcrt.org The adsorption kinetics for ZnO are often best described by a pseudo-second-order model, with isotherm data aligning with the Langmuir model, which suggests monolayer adsorption. ijcrt.org One study found the maximum adsorption capacity of a ZnO nanomaterial to be as high as 769.23 mg/g. researchgate.net

Layered zinc hydroxide (LZH), synthesized via a simple precipitation method, also exhibits a high phosphate adsorption capacity of 135.4 mg g⁻¹ at a neutral pH. rsc.orgrsc.org A key advantage of LZH is its rapid action; over 50% of phosphate can be removed within the first 60 seconds of contact time at an initial concentration of 5 mg L⁻¹. rsc.orgrsc.org Research has also explored composite materials, such as a Mn²⁺/Zn²⁺/Fe³⁺/Mg-Al-LDH composite, which showed a high phosphate adsorption capacity of 82.3 mg∙g⁻¹ and was effective at a neutral pH of 7.5, similar to real wastewater conditions. nih.gov The mechanisms for phosphate removal by these materials include ligand exchange, Lewis acid-base interactions, complexation, and precipitation. researchgate.netnih.gov

Table 3: Performance of Zinc-Based Adsorbents for Phosphate Removal

| Adsorbent Material | Optimal pH | Adsorption Capacity | Kinetic Model | Isotherm Model | Reference |

|---|---|---|---|---|---|

| Zinc Oxide (ZnO) | 5 | Up to 769.23 mg/g | Pseudo-second-order | Langmuir | ijcrt.orgresearchgate.net |

| Layered Zinc Hydroxide (LZH) | 7 (Neutral) | 135.4 mg/g | Not specified | Not specified | rsc.orgrsc.org |

Scale Inhibition Studies in Water Treatment Systems

The precipitation of calcium carbonate (CaCO₃) is a persistent problem in water treatment and distribution systems, leading to scaling that restricts flow and damages equipment. researchgate.netresearchgate.net Zinc and phosphate compounds have been investigated as scale inhibitors to prevent or delay this precipitation. researchgate.net The mechanism involves the adsorption of the inhibitor onto the active crystal growth sites of calcite, a polymorph of CaCO₃. buet.ac.bd

Laboratory studies have shown that both zinc (Zn²⁺) and phosphate (PO₄³⁻), applied at low doses, can effectively prevent CaCO₃ scaling in electrolyte solutions. researchgate.netresearchgate.net In general, Zn²⁺ was found to be more effective at reducing calcium precipitation at lower degrees of saturation. researchgate.net An interesting observation is that the inhibitory effect of zinc appears to become stronger with increased mixing time, whereas the effect of phosphate may diminish over time. researchgate.netresearchgate.net

The combination of zinc with phosphates and polyphosphates is a common strategy in corrosion control chemistry. clearwaterquality.com This approach relies on cathodic inhibition by zinc and anodic inhibition by orthophosphate. clearwaterquality.com Research on zinc phosphate-based chemical inhibitors has demonstrated their effectiveness in reducing the corrosion rate of carbon steel in various water media, including sea water and cooling water. pnl.ac.id For example, the addition of a 60 ppm concentration of a zinc phosphate-based inhibitor drastically reduced the corrosion rate in sea water from 119.0457 mpy to 1.7754 mpy. pnl.ac.id However, the effectiveness of these inhibitors can be influenced by other constituents in the water; for instance, the presence of silica (B1680970) in natural groundwater can sometimes reduce the efficacy of zinc and phosphate as scale inhibitors for calcium carbonate. buet.ac.bd

Agricultural Science Research in Micronutrient Delivery Systems

Controlled Release Formulations for Zinc and Phosphate Fertilization

Zinc is an essential micronutrient for both plants and humans, but its deficiency is widespread in agricultural soils. researchgate.net A significant challenge in fertilization is the interaction between phosphorus (P) and zinc (Zn). High concentrations of P from fertilizers can react with soluble zinc in the soil to form insoluble zinc-phosphate complexes, inducing zinc deficiency in crops. cropnutrition.com To overcome this, research has focused on developing controlled-release fertilizers (CRFs) that manage the delivery of both nutrients more effectively. ufl.edu

CRFs are designed to release nutrients in a pattern synchronized with the crop's changing requirements, minimizing losses and improving nutrient use efficiency. ufl.edu One approach involves creating pellets with zinc sulphate as the active ingredient embedded within a superphosphate (B1263860) matrix, using a binder like sodium silicate (B1173343) lime. neptjournal.com Studies have shown that this method can control the release of zinc over time. neptjournal.com

Another innovative strategy involves the use of nanotechnology. Carbon sphere nanoparticles have been used as a substrate to load zinc sulphate, creating a nano-fertilizer. nih.gov This formulation demonstrated a prolonged nutrient release period of up to 600 hours, compared to conventional zinc sulphate which was depleted after 216 hours. nih.gov The slow-release mechanism increases the use efficiency of zinc, which is typically less than 6% with conventional methods. nih.gov Combining zinc and phosphate fertilizers through a chemical reaction process, rather than simple physical mixing, has also been shown to reduce the fixation of both zinc and phosphorus in the soil, making them more available to plants.

Analytical Reagent Development and Sensing Technologies

Zinc dihydrogen phosphate, Zn(H₂PO₄)₂, serves as a valuable compound in the advancement of analytical chemistry, particularly in biochemical assays and the development of sophisticated sensing technologies. Its utility stems from the specific chemical interactions of its constituent ions, zinc (Zn²⁺) and dihydrogen phosphate (H₂PO₄⁻).

Zinc dihydrogen phosphate is recognized for its role as an analytical reagent in various life science and biochemical research applications. chemicalbook.commedchemexpress.com As a moderately water-soluble source of both zinc and phosphate ions, it can be employed in enzymatic analysis and as a preservative for biological materials. chemicalbook.comamericanelements.com The zinc ion (Zn²⁺) is a crucial cofactor for numerous enzymes, and its controlled introduction into an assay can be critical for studying enzyme kinetics and function. Similarly, the phosphate component can act as a buffer or a substrate in various biochemical reactions. Its application as a reagent is foundational in studies requiring controlled concentrations of these specific ions. chemicalbook.com

The detection of anions, particularly the dihydrogen phosphate ion (H₂PO₄⁻), is of significant interest in environmental and biological chemistry. tandfonline.comrsc.org At physiological pH, dihydrogen phosphate is the predominant form of inorganic phosphate, making it a key target for sensor development. rsc.org Research has focused on leveraging the strong affinity between zinc (II) ions and phosphate groups to create highly selective sensors.

These sensors often employ a zinc-complex receptor that specifically binds to dihydrogen phosphate. The binding event triggers a detectable signal, such as a change in fluorescence or color. tandfonline.comtandfonline.com While not always using solid zinc dihydrogen phosphate as the starting material, these technologies rely on the fundamental principles of zinc-phosphate coordination chemistry.

Mechanisms for Dihydrogen Phosphate Sensing:

Fluorescence Quenching/Enhancement: Many sensors are designed with a fluorophore linked to a zinc-based receptor. When the dihydrogen phosphate anion binds to the zinc center, it can alter the electronic properties of the fluorophore, leading to either a decrease ("turn-off") or increase ("turn-on") in fluorescence intensity. rsc.orgacs.org

Colorimetric Detection: The binding of dihydrogen phosphate to a zinc-complex can induce a conformational change in an associated dye molecule, resulting in a visible color change that can be detected without sophisticated instrumentation. tandfonline.com

Ratiometric Sensing: Advanced fluorescent sensors can exhibit a shift in their emission wavelength upon binding to H₂PO₄⁻. The ratio of fluorescence intensities at two different wavelengths provides a more robust and reliable measurement, as it is less susceptible to fluctuations in sensor concentration or excitation light intensity. rsc.org

One prominent approach involves using tetraamide-based receptors that incorporate quinolyl or isoquinolyl groups as fluorophores. acs.org These receptors show a high degree of selectivity for H₂PO₄⁻, with the binding event causing significant fluorescence quenching. This selectivity is attributed to the formation of additional hydrogen bonds between the hydroxyl groups of the dihydrogen phosphate ion and nitrogen atoms within the receptor structure. acs.org

| Sensor Type | Analyte | Principle | Typical Signal | Reference |

| Fluorescent Chemosensor | Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding & Deprotonation | Fluorescence Quenching or Enhancement | tandfonline.com |

| Colorimetric Sensor | Dihydrogen Phosphate (H₂PO₄⁻) | Charge Transfer Interaction | Visible Color Change | tandfonline.com |

| Tetraamide-based Receptor | Dihydrogen Phosphate (H₂PO₄⁻) | Selective H-Bonding | Fluorescence Quenching | acs.org |

| Zinc(II) Complex Receptor | Di- and Triphosphates | Metal Ion Coordination | Changes in NMR Spectra | nih.gov |

Electrochemical Systems Research

The electrochemical properties of zinc and phosphate compounds have positioned them as key materials in the research and development of next-generation energy storage devices and advanced surface modification techniques.

Aqueous rechargeable zinc-ion batteries (ZIBs) are gaining significant attention as a safe, cost-effective, and environmentally friendly alternative to lithium-ion batteries for large-scale energy storage. nih.govrsc.org In this field, phosphate-based materials, including derivatives and related compounds of zinc phosphate, are being actively researched for their roles as both electrode materials and electrolyte components.

Phosphate-based materials are particularly promising as cathodes for ZIBs due to their stable structures and high redox potentials. nih.govbohrium.com The introduction of the phosphate (PO₄³⁻) polyanion into the cathode structure can raise the working voltage compared to other vanadium- or manganese-based materials. rsc.org However, challenges such as low electronic conductivity and complex zinc-ion storage mechanisms remain active areas of investigation. nih.govrsc.org

Recent research has explored various phosphate-based cathode materials, including NASICON-type, olivine-structured, and layered vanadyl phosphates (VOPO₄). bohrium.comresearchgate.netacs.org For instance, a novel phosphate compound, Zn₂Fe(PO₄)₂, has been synthesized and investigated as a cathode material, demonstrating the potential for ZIBs with a long cycle life due to its stable tunnel structure that facilitates Zn²⁺ ion diffusion. acs.org Furthermore, an in-situ formed coating of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) on a zinc metal anode has been shown to suppress side reactions and dendrite growth, leading to ultrahigh cycle stability for over 6,000 hours. nih.gov

| Cathode Material | Type | Key Characteristics | Reported Performance |

| Na₃V₂(PO₄)₃ (NVP) | NASICON | Complex electrochemical behavior, dependent on electrolyte | Moderate capacity, requires optimization |

| Li₃V₂(PO₄)₃ (LVP) | NASICON | Studied in hybrid aqueous electrolytes | Performance is pH-sensitive |

| Zn₂Fe(PO₄)₂ (ZFP) | Novel Phosphate | Tunnel structure, good thermodynamic stability | Reversible capacity of 73 mAh g⁻¹, long life span |

| VOPO₄·2H₂O (VOP) | Layered Phosphate | High-voltage plateau | High initial discharge capacity (~245 mAh g⁻¹), but can face stability issues |

Phosphating is a widely used surface treatment process that transforms a metal surface into a non-metallic, polycrystalline phosphate layer, enhancing corrosion resistance and paint adhesion. phosphating.netinnovationfilter.compaulo.com Electrophosphating, or electrochemical phosphating, utilizes an applied electrical current to accelerate this process, offering greater control over the coating's properties. core.ac.ukresearchgate.net

In this process, a solution containing zinc dihydrogen phosphate is used as the electrolyte. The metal part to be coated is made either the anode or the cathode in an electrochemical cell.

Anodic Phosphating : When the metal substrate is the anode, the applied current accelerates its dissolution. This increases the local concentration of metal ions (e.g., Fe²⁺ from steel) at the metal-solution interface. The consumption of hydrogen ions at the counter-electrode (cathode) causes a local pH increase at the anode surface. This shift in pH reduces the solubility of phosphates, leading to the precipitation of a crystalline coating. core.ac.uknmlindia.org Anodically formed coatings are often rich in phosphophyllite {Zn₂Fe(PO₄)₂·4H₂O}. core.ac.uknmlindia.org

Cathodic Phosphating : In this configuration, the primary reaction at the substrate surface is hydrogen evolution. This rapid consumption of H⁺ ions leads to a significant local increase in pH, which triggers the precipitation of zinc phosphate and zinc hydroxide from the bath onto the surface. researchgate.netnmlindia.org This method can be used to create zinc-zinc phosphate composite coatings. researchgate.net

Electrochemical treatments allow for phosphating at lower temperatures, reducing energy consumption. nmlindia.org The resulting crystalline structure, composed of phases like hopeite {Zn₃(PO₄)₂·4H₂O} and phosphophyllite, creates a porous, absorbent layer ideal for retaining oils and serving as a base for paints. paulo.comresearchgate.net

Zinc-based materials, particularly zinc oxide (ZnO), are extensively used in the fabrication of electrochemical sensors due to their high surface area, good electron transport capability, and electrocatalytic properties. nih.govfrontiersin.org These sensors operate by measuring changes in electrical signals (like current or potential) resulting from the electrochemical reaction of a target analyte at the surface of a ZnO-modified electrode.

While much of the research has focused on ZnO, the principles are relevant to other zinc compounds. An electrode modified with zinc dihydrogen phosphate would present a surface with both zinc and phosphate moieties, potentially offering unique selectivity and catalytic activity. For example, ZnO-based sensors have been successfully developed for the detection of various organic and biological molecules, including:

Dopamine: Flower-shaped ZnO nanoparticles on a glassy carbon electrode have shown excellent electrocatalytic activity for the oxidation of dopamine, with a low detection limit of 0.04 µM. scihorizon.com

Catechol: A sensor using a ZnO thin film demonstrated a promising amperometric response to catechol in a phosphate buffer solution. rsc.org

Glucose: ZnO nanorods have been used to create biosensors with a high sensitivity of 10.911 mA/mM·cm² for glucose detection. mdpi.com

Metal Ions: Modified electrodes have also been designed for the detection of heavy metal ions, such as Zn²⁺ itself, in water samples. nih.govresearchgate.net

The sensing mechanism often involves the ZnO nanostructure facilitating the oxidation or reduction of the target analyte at a lower potential and with a higher peak current compared to a bare electrode. scihorizon.com This is achieved through the high surface area which provides more active sites for the reaction and the material's ability to promote electron transfer. frontiersin.org

Emerging Research Frontiers and Future Directions for Zinc Dihydrogen Phosphate Chemistry

Rational Design of Novel Zinc Dihydrogen Phosphate (B84403) Architectures with Tailored Properties

The future of zinc dihydrogen phosphate materials lies in the ability to move beyond serendipitous discovery to the rational design of architectures with predetermined properties. This involves a deep understanding of the fundamental principles of crystal engineering and the self-assembly of zinc phosphate frameworks. By carefully selecting organic templates or structure-directing agents, researchers can guide the crystallization process to produce novel three-dimensional (3D) open-framework structures.

A key objective is the creation of porous ZDP materials with channels and cavities of specific sizes and shapes. These tailored pores are crucial for applications in catalysis, separation, and guest-host chemistry. For example, research into related zinc diphosphonates has demonstrated that introducing a luminescent guest molecule during synthesis can act as a structure-directing agent, resulting in a 3D pillared open framework with large 12-member ring channels that encapsulate the guest. This approach allows for the rational design of materials with built-in functionalities, such as luminescence, which can be tuned by the choice of the guest molecule.

The strategic use of different organic amines as templates in hydrothermal synthesis has also led to new zinc phosphates with complex 3D structures built from 2D layers and 1D chains. acs.org This method allows for the construction of materials with extra-large 16-membered channels, demonstrating the potential for creating highly complex and functional architectures. The ultimate goal is to establish clear synthesis-structure-property relationships that will enable the predictable and intentional design of ZDP materials for specific high-performance applications.

Exploration of Hybrid Inorganic-Organic Frameworks Incorporating Zinc Dihydrogen Phosphate Units

A significant and rapidly expanding frontier is the development of hybrid inorganic-organic frameworks where ZDP units are linked by organic molecules. These materials, often a subclass of metal-organic frameworks (MOFs), combine the robustness and thermal stability of the inorganic zinc phosphate component with the versatility and functionality of the organic linkers.

The exploration in this area focuses on using linear bis(imidazole) ligands to connect one-dimensional zinc phosphate chains, creating novel hybrid frameworks. These materials have shown promise in applications such as fluorescence sensing and photocatalytic hydrogen evolution. The ability to choose from a vast library of organic linkers allows for fine-tuning of the framework's properties, including pore size, chemical environment within the pores, and electronic properties.

Research has also investigated organically-templated zinc hydrogen phosphites, which, while distinct from phosphates, indicate a broader trend in using organic components to build novel structures. rsc.org These templated materials can exhibit unique one-dimensional characteristics, such as forming 4-ring ladders from their polyhedral building units. rsc.org The incorporation of organic moieties not only templates the structure but can also impart new functionalities, leading to multifunctional materials with synergistic properties derived from both their inorganic and organic components.

Advanced In-Situ and Operando Characterization for Dynamic Process Understanding

To fully unlock the potential of zinc dihydrogen phosphate materials, a deeper understanding of their dynamic behavior under real-world operating conditions is essential. ecofinishing.comnih.gov This is where advanced in-situ (under reaction conditions) and operando (while operating) characterization techniques become indispensable. These methods allow researchers to observe the physicochemical processes that govern material performance as they happen, providing direct insights that are often missed by conventional ex-situ analysis. ecofinishing.comnih.gov

The application of these techniques, though often highlighted in fields like zinc-air batteries, provides a clear roadmap for the future of ZDP research. gruppogaser.comtandfonline.com By designing specialized experimental cells, scientists can study the structural evolution, phase transformations, and interfacial reactions of ZDP materials in real-time. For instance, studying the surface reactivity of zinc phosphate tetrahydrate (Hopeite) has revealed that subtle crystallographic differences between its α- and β-forms lead to significant variations in surface potential and chemical reactivity. nih.gov

Future research will increasingly rely on a suite of these powerful techniques to probe the dynamic nature of ZDP.

| Technique | Information Gained about ZDP Materials | Potential Applications |

| In-situ X-ray Diffraction (XRD) | Real-time tracking of crystalline phase changes during synthesis, catalysis, or degradation. | Optimizing synthesis conditions, understanding catalyst deactivation, studying corrosion protection mechanisms. |

| In-situ Transmission Electron Microscopy (TEM) | Direct observation of nanoparticle formation, growth, and morphological changes at the nanoscale. esaar.com | Elucidating crystal growth mechanisms, observing dynamic processes at interfaces. esaar.com |

| Operando Raman Spectroscopy | Monitoring of vibrational modes to identify chemical species and their transformations on the material's surface during a reaction. esaar.com | Studying catalytic reaction pathways, understanding the formation of conversion coatings. |

| Operando X-ray Absorption Spectroscopy (XAS) | Probing the local atomic structure and oxidation state of zinc atoms during electrochemical or catalytic processes. esaar.com | Identifying active sites in catalysts, understanding charge-discharge mechanisms in battery materials. |

| Scanning Electron Microscopy (SEM) | Analyzing surface morphology and chemical reactivity through techniques like selective chemical etching. nih.gov | Correlating crystal structure with surface properties for coating applications. |

These advanced characterization methods are critical for moving from a static to a dynamic understanding of ZDP materials, which is essential for designing next-generation materials with improved performance and durability. tandfonline.com

Integration of Machine Learning and Data Science for Materials Discovery

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. nih.gov The integration of machine learning (ML) and data science offers a paradigm shift, accelerating the design and discovery of new zinc dihydrogen phosphate materials. nih.govresearchgate.net By leveraging large datasets from experiments and computational simulations, ML models can identify complex patterns and predict the properties of novel materials, significantly narrowing the search space for promising candidates. google.com

This data-driven approach is applicable throughout the materials development lifecycle:

Property Prediction: ML algorithms, such as support vector machines and neural networks, can be trained to predict key properties like porosity, thermal stability, or catalytic activity based on the chemical composition and structure of a ZDP material. researchgate.netgoogle.com

Accelerated Synthesis: Machine learning can optimize synthesis conditions by analyzing data from past experiments, including both successful and failed reactions. This can predict the likelihood of forming a crystalline product under specific conditions, saving time and resources. nih.gov

Inverse Design: A particularly exciting frontier is "inverse design," where ML models are used to design a material that possesses a desired set of properties. The model suggests the chemical structure most likely to exhibit the target functionality, which can then be synthesized and tested.

| Machine Learning Approach | Application in ZDP Materials Discovery | Example Model/Technique |

| Supervised Learning | Predicting material properties (e.g., bandgap, stability) from structural information. | Support Vector Machines (SVM), Random Forest, Neural Networks. google.com |

| Bayesian Optimization | Efficiently optimizing synthesis parameters (e.g., temperature, pH) with a limited number of experiments. | Gaussian Process Regression. researchgate.net |

| Generative Models | Proposing novel, stable ZDP crystal structures that have not yet been synthesized. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

| Natural Language Processing | Extracting synthesis recipes and property data from scientific literature to build large-scale databases. | Transformer-based models. google.com |

Expanding Mechanistic Insights into Complex Interfacial Reactions

Many of the key applications of zinc dihydrogen phosphate, particularly in corrosion protection and catalysis, are governed by complex reactions occurring at the material's surface or interface. A deeper mechanistic understanding of these interfacial processes is a critical research frontier that will enable the design of more effective and durable materials.

For corrosion resistance, the performance of a ZDP coating depends on its chemical reaction with the metal surface to form a stable, insoluble, and adherent protective layer. esaar.com Understanding the kinetics and mechanisms of this conversion coating formation is vital. Research into related zinc complexes has provided valuable insights into reaction pathways, such as the role of different ligands on catalytic activity and the formation of intermediate species. acs.org These fundamental studies highlight the importance of understanding how the coordination environment of the zinc ion influences its reactivity.

Future research will focus on elucidating the step-by-step mechanisms of these interfacial reactions. This involves identifying transient intermediate species and understanding how factors like pH, temperature, and the presence of additives influence the reaction pathways. austinpublishinggroup.com Computational methods, combined with spectroscopic and crystallographic studies of catalytically relevant zinc complexes, will be instrumental in building a comprehensive mechanistic picture of these complex processes. mdpi.com

Sustainable Production and Application Pathways for Zinc Dihydrogen Phosphate Materials

As the use of ZDP materials expands, there is a growing emphasis on developing sustainable production methods and applications that are environmentally benign. This frontier addresses the entire lifecycle of the material, from synthesis to end-of-life.

Sustainable Synthesis: Traditional chemical synthesis methods can be energy-intensive and may use hazardous precursors. nih.gov Emerging green chemistry approaches aim to mitigate these issues:

Biosynthesis: Utilizing microorganisms like bacteria (Bacillus subtilis) or fungi (Aspergillus fumigatus) offers an eco-friendly, energy-efficient route to produce ZDP nanocrystals. nih.govresearchgate.net This biological approach avoids toxic chemicals and produces biocompatible materials. nih.govresearchgate.net

Sonochemical Methods: The use of ultrasound-assisted precipitation has been shown to be a highly energy-efficient method for synthesizing ZDP nanoparticles. wikipedia.org This technique can reduce reaction times from hours to minutes and save over 80% of the energy required by conventional methods. wikipedia.org

Mechanochemical Synthesis: This solvent-free or low-solvent method uses mechanical energy (e.g., ball milling) to induce chemical reactions, offering a greener alternative to traditional solution-based synthesis. tandfonline.comnih.gov

Waste Valorization: A promising circular economy approach involves using industrial waste, such as sludge from galvanizing baths, as a source of zinc for synthesizing zinc-ammonium phosphate, which has applications as a mineral fertilizer. henkel-adhesives.com

Eco-Friendly Applications: ZDP has already made significant contributions to sustainability by replacing toxic lead- and chromium-based corrosion inhibitors. Future research is focused on enhancing its performance in environmentally friendly applications. This includes developing nickel-free zinc phosphate coating processes and using additives like citric acid and sodium citrate (B86180) to create more environmentally friendly phosphating baths. mdpi.com These coatings are crucial for extending the lifespan of metal components in automotive, construction, and marine industries, which reduces waste and conserves resources. ecofinishing.comgruppogaser.com

Q & A

Q. What is the chemical formula and structural characterization of zinc dihydrogen phosphate?

Zinc dihydrogen phosphate, with the formula Zn(H₂PO₄)₂ , consists of Zn²⁺ cations and H₂PO₄⁻ anions. Its structure involves tetrahedral coordination of phosphate groups around zinc ions, as inferred from related zinc phosphate complexes. Structural analysis techniques like X-ray diffraction (XRD) and solid-state NMR are critical for confirming bonding patterns and crystallinity .

Q. What are the standard laboratory synthesis methods for zinc dihydrogen phosphate?

A common method involves reacting zinc oxide (ZnO) with phosphoric acid (H₃PO₄) under controlled pH and temperature. For example:

Q. How does solubility vary for zinc dihydrogen phosphate in aqueous systems?

Solubility is pH-dependent due to the equilibrium between H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ ions. At low pH (acidic conditions), Zn(H₂PO₄)₂ dissolves readily, while precipitation occurs in neutral/basic environments. Metastable zone width (MSZW) studies using turbidity measurements or conductivity assays can quantify solubility limits .

Q. What analytical techniques validate the purity of synthesized zinc dihydrogen phosphate?

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantifies Zn²⁺ and phosphate ion concentrations.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies characteristic P–O and Zn–O vibrational bands.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate content .

Advanced Research Questions

Q. How can thermodynamic properties of zinc dihydrogen phosphate polymorphs be investigated?

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., α- to β-hopeite transformation).

- Solid-State NMR : Resolves local coordination environments of Zn²⁺ and PO₄³⁻.